(5-Amino-1-(4-chlorophenyl)-1H-pyrazol-4-YL)(4-bromophenyl)methanone
Description
Molecular Formula: C₁₆H₁₁BrClN₃O
SMILES: C1=CC(=CC=C1C(=O)C2=C(N(N=C2)C3=CC=C(C=C3)Cl)N)Br
Structural Features:
- A pyrazole core substituted with an amino group at position 3.
- A 4-chlorophenyl group at position 1 of the pyrazole ring.
- A 4-bromophenyl ketone moiety at position 2.
Properties
CAS No. |
618091-29-5 |
|---|---|
Molecular Formula |
C16H11BrClN3O |
Molecular Weight |
376.63 g/mol |
IUPAC Name |
[5-amino-1-(4-chlorophenyl)pyrazol-4-yl]-(4-bromophenyl)methanone |
InChI |
InChI=1S/C16H11BrClN3O/c17-11-3-1-10(2-4-11)15(22)14-9-20-21(16(14)19)13-7-5-12(18)6-8-13/h1-9H,19H2 |
InChI Key |
KTDFMVZWHZFHJW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=C(N(N=C2)C3=CC=C(C=C3)Cl)N)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Amino-1-(4-chlorophenyl)-1H-pyrazol-4-YL)(4-bromophenyl)methanone typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of a hydrazine derivative with a 1,3-diketone or β-keto ester under acidic or basic conditions.
Substitution reactions:
Amination: The amino group can be introduced via reductive amination or other suitable amination reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amino group or the pyrazole ring.
Reduction: Reduction reactions can occur at the carbonyl group or the aromatic rings.
Substitution: The compound can participate in various substitution reactions, including nucleophilic and electrophilic substitutions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.
Substitution: Reagents like halogenated compounds, organometallic reagents, and strong acids or bases are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro or hydroxyl derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (5-Amino-1-(4-chlorophenyl)-1H-pyrazol-4-YL)(4-bromophenyl)methanone can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.
Biology
The compound may exhibit biological activities such as anti-inflammatory, antimicrobial, or anticancer properties. These activities make it a candidate for further biological studies and drug development.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic effects. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, the compound could be used in the development of new materials, agrochemicals, or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of (5-Amino-1-(4-chlorophenyl)-1H-pyrazol-4-YL)(4-bromophenyl)methanone would depend on its specific biological activity. Generally, it may interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substituent Effects
Table 1: Key Structural Differences Among Pyrazole Derivatives
Key Observations :
- Halogen Positioning : The target compound's 4-bromophenyl ketone and 4-chlorophenyl pyrazole substituent create a distinct electronic profile compared to analogs with reversed halogen placement (e.g., ). Bromine's larger atomic radius and polarizability may enhance hydrophobic interactions in biological systems .
Electronic and Steric Properties
- Electrostatic Potential: Computational tools like Multiwfn () predict that bromine in the target compound increases electron density at the ketone group, enhancing hydrogen-bond acceptor capacity compared to chlorine-substituted analogs .
Biological Activity
(5-Amino-1-(4-chlorophenyl)-1H-pyrazol-4-YL)(4-bromophenyl)methanone, a compound with the molecular formula C16H11BrClN3O, belongs to the pyrazole family, known for their diverse biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure
The compound features a pyrazole ring substituted with an amino group and two aromatic moieties: a 4-bromophenyl and a 4-chlorophenyl group. The structural formula can be represented as follows:
Antitumor Activity
Recent studies have highlighted the potential of pyrazole derivatives in cancer therapy. For instance, compounds similar to this compound have demonstrated significant inhibitory effects on various cancer cell lines.
- Case Study : A study involving pyrazole derivatives indicated that those with halogen substitutions exhibited enhanced cytotoxicity against breast cancer cell lines MCF-7 and MDA-MB-231. The presence of bromine and chlorine groups was particularly noted for increasing potency .
| Compound | Cell Line | IC50 (µM) | Notes |
|---|---|---|---|
| Pyrazole A | MCF-7 | 12.5 | Significant cytotoxicity observed |
| Pyrazole B | MDA-MB-231 | 8.0 | Synergistic effect with doxorubicin |
Anti-inflammatory Properties
The anti-inflammatory potential of pyrazoles has been well-documented. Compounds in this class have been shown to inhibit pro-inflammatory cytokines and enzymes such as COX-2.
- Mechanism : The inhibition of p38 MAPK pathways by pyrazole derivatives has been linked to their anti-inflammatory effects. The specific binding interactions within the active site of p38 MAPK contribute to their selectivity and efficacy .
Antimicrobial Activity
Research indicates that certain pyrazole derivatives possess antimicrobial properties against both Gram-positive and Gram-negative bacteria.
- Study Findings : A recent investigation into various synthesized pyrazoles revealed notable antibacterial activity, particularly when electron-withdrawing or donating groups were present on the phenyl rings .
| Activity Type | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Antibacterial | E. coli | 32 µg/mL |
| Antifungal | C. albicans | 16 µg/mL |
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of pyrazole derivatives. Key factors influencing activity include:
- Substitution Pattern : The position and nature of substituents on the pyrazole ring significantly affect potency.
- Aromatic Interactions : The presence of halogen atoms enhances lipophilicity and facilitates better interaction with biological targets.
Q & A
Basic Research Questions
Q. What are the common synthetic pathways for (5-Amino-1-(4-chlorophenyl)-1H-pyrazol-4-YL)(4-bromophenyl)methanone?
- Methodological Answer : The compound is typically synthesized via cyclocondensation of substituted pyrazole precursors with aromatic aldehydes or ketones. For example, α,β-unsaturated ketones (e.g., derived from 5-methyl-1-phenylpyrazole) can react with malononitrile or thiourea derivatives under reflux conditions to form pyrazole cores. Subsequent functionalization with halogenated aryl groups (e.g., 4-bromophenyl) is achieved via nucleophilic substitution or Friedel-Crafts acylation .
- Key Reagents : Aromatic aldehydes (e.g., 4-chlorobenzaldehyde), malononitrile, and phosphorus oxychloride (for cyclization). Reaction temperatures range from 80–120°C, with ethanol or DMF as solvents .
Q. How is the structural characterization of this compound performed?
- Methodological Answer :
- X-ray crystallography : Resolves bond lengths, angles, and crystal packing (e.g., monoclinic P21/c space group, β = 91.5° for similar pyrazole derivatives) .
- Spectroscopy :
- IR : Identifies functional groups (e.g., C=O stretch at ~1650 cm⁻¹, NH₂ bend at ~1600 cm⁻¹) .
- NMR : ¹H NMR peaks for aromatic protons (δ 7.2–8.1 ppm) and pyrazole NH₂ (δ 5.5–6.0 ppm); ¹³C NMR confirms carbonyl (C=O) at ~190 ppm .
Q. What preliminary biological activities have been reported?
- Methodological Answer : In vitro assays include:
- Antimicrobial testing : Agar diffusion or microdilution against S. aureus and E. coli (MIC values typically 8–64 µg/mL) .
- Antitubercular activity : Inhibition of M. tuberculosis H37Rv (IC₅₀ ~10–50 µM) via Alamar Blue assay .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically explored for this compound?
- Methodological Answer :
- Substituent variation : Replace 4-bromophenyl with electron-withdrawing (e.g., -CF₃) or donating (e.g., -OCH₃) groups to assess effects on bioactivity. For example, 4-methoxyphenyl analogues showed enhanced antitubercular activity due to improved membrane permeability .
- Pharmacophore modeling : Use software like Schrödinger Suite to identify critical moieties (e.g., pyrazole NH₂ for H-bonding, halogenated aryl groups for hydrophobic interactions) .
Q. How can computational methods predict binding modes with biological targets?
- Methodological Answer :
- Molecular docking : Target enzymes like M. tuberculosis enoyl-ACP reductase (PDB: 4TZK). Pyrazole NH₂ forms H-bonds with Thr196, while 4-bromophenyl occupies a hydrophobic pocket .
- MD simulations : Assess stability of ligand-protein complexes over 100 ns (e.g., RMSD < 2 Å indicates stable binding) .
Q. How to resolve contradictory data in biological activity across studies?
- Methodological Answer :
- Assay standardization : Ensure consistent inoculum size (e.g., 1×10⁵ CFU/mL for antimicrobial tests) and solvent controls (DMSO ≤1% v/v) .
- Meta-analysis : Compare IC₅₀ values across studies using statistical tools (e.g., ANOVA). For example, discrepancies in antitubercular activity may arise from differences in bacterial strain virulence .
Q. What advanced techniques validate the compound’s mechanism of action?
- Methodological Answer :
- X-ray crystallography : Co-crystallize the compound with target proteins (e.g., σ₁ receptors) to confirm binding interactions .
- Isothermal titration calorimetry (ITC) : Measure binding affinity (Kd) and stoichiometry (n) for receptor-ligand interactions .
Q. How to optimize synthetic yield and purity for scale-up?
- Methodological Answer :
- Process optimization : Use design of experiments (DoE) to vary reaction time, temperature, and catalyst (e.g., POCl₃ for cyclization). A central composite design identified 110°C and 6 hours as optimal for 85% yield .
- Purification : Recrystallization from DMF/ethanol (1:3 v/v) improves purity to >98% (HPLC) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
